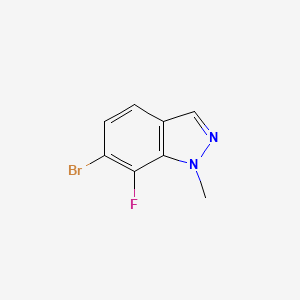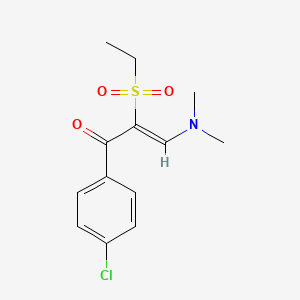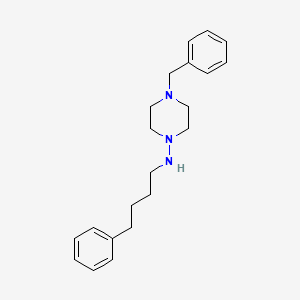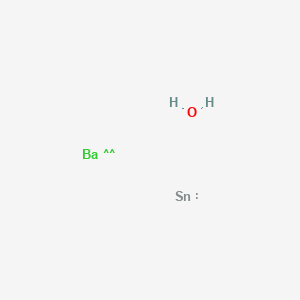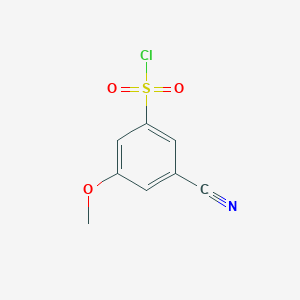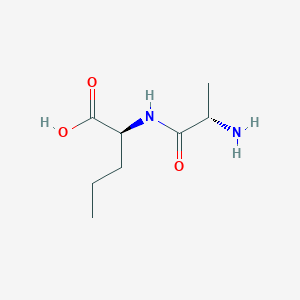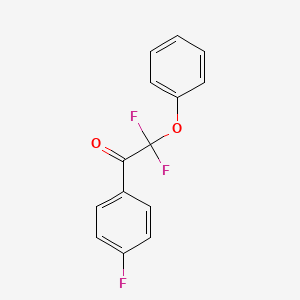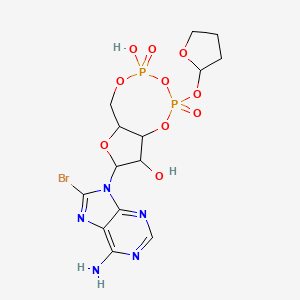
8-Bromo-cADP-Ribose (8-Br-cADPR)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-cADP-Ribose (8-Br-cADPR) is a synthetic analog of cyclic ADP-ribose (cADPR), a calcium mobilizing nucleotide. It is known for its ability to regulate calcium release from intracellular stores, particularly the endoplasmic and sarcoplasmic reticulum . This compound is widely used in scientific research to investigate intracellular signaling pathways and calcium dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-cADP-Ribose typically involves the bromination of cyclic ADP-ribose. The process begins with the preparation of cyclic ADP-ribose from NAD+ by using ADP-ribosyl cyclase or CD38 . The bromination reaction is then carried out under controlled conditions to introduce the bromine atom at the desired position on the molecule.
Industrial Production Methods
While specific industrial production methods for 8-Bromo-cADP-Ribose are not extensively documented, the general approach involves large-scale synthesis using similar bromination techniques as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-cADP-Ribose undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 8-Bromo-cADP-Ribose with different functional groups.
Scientific Research Applications
8-Bromo-cADP-Ribose is extensively used in scientific research, including:
Chemistry: Investigating the chemical properties and reactivity of cyclic ADP-ribose analogs.
Biology: Studying calcium signaling pathways and their role in cellular processes.
Medicine: Exploring potential therapeutic applications in diseases related to calcium dysregulation.
Industry: Developing new materials and technologies based on calcium signaling modulation.
Mechanism of Action
8-Bromo-cADP-Ribose acts as an antagonist of cyclic ADP-ribose, blocking its ability to induce calcium release from intracellular stores . It binds to specific molecular targets, such as ryanodine receptors, and inhibits their activation by cyclic ADP-ribose . This modulation of calcium release plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cyclic ADP-Ribose (cADPR): The natural analog of 8-Bromo-cADP-Ribose, involved in calcium signaling.
8-Nitro-cADP-Ribose: Another synthetic analog with similar properties but different reactivity.
2’-Deoxy-cADP-Ribose: A modified analog lacking the 2’-hydroxyl group, affecting its interaction with calcium channels.
Uniqueness of 8-Bromo-cADP-Ribose
8-Bromo-cADP-Ribose is unique due to its bromine substitution, which enhances its stability and cell permeability compared to other analogs . This makes it a valuable tool for studying calcium signaling in various biological systems.
Properties
Molecular Formula |
C14H18BrN5O10P2 |
|---|---|
Molecular Weight |
558.17 g/mol |
IUPAC Name |
8-(6-amino-8-bromopurin-9-yl)-4-hydroxy-2,4-dioxo-2-(oxolan-2-yloxy)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-9-ol |
InChI |
InChI=1S/C14H18BrN5O10P2/c15-14-19-8-11(16)17-5-18-12(8)20(14)13-9(21)10-6(27-13)4-26-31(22,23)30-32(24,29-10)28-7-2-1-3-25-7/h5-7,9-10,13,21H,1-4H2,(H,22,23)(H2,16,17,18) |
InChI Key |
YGBRAIPMJQCNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)OP2(=O)OC3C(COP(=O)(O2)O)OC(C3O)N4C5=NC=NC(=C5N=C4Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


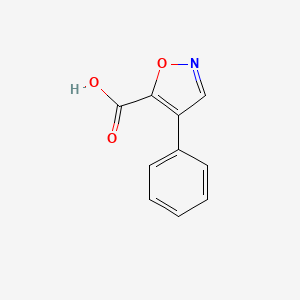
![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)

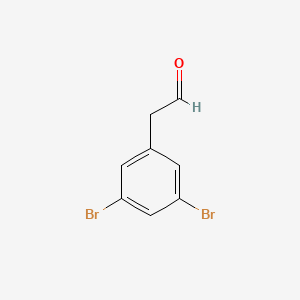
![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)
![(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)
